molecular formula C18H23NO3S B497724 N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide CAS No. 913241-42-6

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide

Cat. No.: B497724
CAS No.: 913241-42-6
M. Wt: 333.4g/mol
InChI Key: MOWAXFNPELJMOF-UHFFFAOYSA-N
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Description

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.45 g/mol This compound features a benzene ring substituted with benzyl, dimethyl, and propoxy groups, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide exerts its effects depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dimethyl and propoxy groups on the benzene ring, along with the sulfonamide functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-10-22-17-11-14(2)15(3)12-18(17)23(20,21)19-13-16-8-6-5-7-9-16/h5-9,11-12,19H,4,10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWAXFNPELJMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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